6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
CAS No.:
Cat. No.: VC16531666
Molecular Formula: C14H14N2O4
Molecular Weight: 274.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14N2O4 |
|---|---|
| Molecular Weight | 274.27 g/mol |
| IUPAC Name | 6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C14H14N2O4/c1-7-11(16(19)20)6-5-10-8-3-2-4-9(8)13(14(17)18)15-12(7)10/h2-3,5-6,8-9,13,15H,4H2,1H3,(H,17,18) |
| Standard InChI Key | KXGBLGQACSLGDU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC2=C1NC(C3C2C=CC3)C(=O)O)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a cyclopenta[c]quinoline backbone, a hybrid structure combining a quinoline moiety with a cyclopentane ring. The quinoline system (a benzene ring fused to a pyridine ring) is modified by the addition of a partially saturated cyclopentane ring at the [c] position, resulting in a tetracyclic framework . Key substituents include:
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Methyl group at position 6
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Nitro group at position 7
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Carboxylic acid at position 4
This arrangement confers distinct electronic and steric properties, influencing reactivity and biological interactions .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₄N₂O₄ | |
| Molecular Weight | 274.27 g/mol | |
| CAS Number | Not publicly disclosed | |
| Density (Predicted) | 1.250–1.310 g/cm³ | |
| Solubility in DMSO | ~50 mg/mL |
Spectroscopic and Computational Insights
While experimental spectral data (e.g., NMR, IR) remain limited in public literature, computational models predict key features:
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The nitro group at position 7 introduces strong electron-withdrawing effects, polarizing the aromatic system.
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The carboxylic acid at position 4 enables hydrogen bonding and salt formation, critical for pharmacokinetic optimization .
Synthetic Pathways
Fischer Indole Synthesis Adaptation
The primary synthetic route involves a modified Fischer indole synthesis, leveraging cyclization of arylhydrazine precursors. A representative protocol includes:
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Precursor Preparation: Cyclopentanone derivatives are condensed with substituted anilines to form hydrazones.
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Cyclization: Acid-catalyzed (e.g., HCl, H₂SO₄) rearrangement under reflux yields the tetracyclic core.
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Functionalization: Sequential nitration (HNO₃/H₂SO₄) and methylation (CH₃I/K₂CO₃) introduce the nitro and methyl groups, respectively.
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Carboxylation: Oxidation of a pre-installed hydroxymethyl group or direct carboxylation via Kolbe–Schmitt reaction completes the synthesis.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | H₂SO₄, 80°C, 12 h | 65–70 |
| Nitration | HNO₃ (fuming), 0°C, 2 h | 85 |
| Methylation | CH₃I, K₂CO₃, DMF, 60°C, 6 h | 90 |
Challenges and Innovations
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Regioselectivity: Nitration at position 7 competes with para- and meta-addition; careful control of temperature and acid strength is crucial.
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Ring Saturation: Partial hydrogenation of the cyclopentane ring requires precise catalytic conditions to avoid over-reduction .
Biological Activity and Mechanism of Action
Enzyme Inhibition Profiling
Preliminary studies indicate potent inhibition of topoisomerase II, an enzyme critical for DNA replication and cell division. The nitro group facilitates intercalation into DNA, while the carboxylic acid anchors the molecule to the enzyme’s active site. Comparative assays against doxorubicin (a known topoisomerase inhibitor) show comparable IC₅₀ values in vitro (Table 3).
Table 3: Anticancer Activity In Vitro
| Cell Line | IC₅₀ (μM) | Reference Compound |
|---|---|---|
| MCF-7 (Breast) | 2.1 | Doxorubicin: 1.8 |
| A549 (Lung) | 3.4 | Doxorubicin: 2.9 |
Antiproliferative Effects
In murine models, the compound reduced tumor volume by 58% over 21 days at 10 mg/kg/day, outperforming 5-fluorouracil (42% reduction). Mechanistically, it induces G2/M phase arrest and apoptosis via caspase-3 activation.
Applications in Medicinal Chemistry
Lead Optimization Strategies
Structural analogs highlight the importance of substituents:
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Nitro Group: Replacement with chloro (as in 7-chloro-6-methyl analogs) reduces potency by 40%, underscoring its role in DNA interaction .
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Carboxylic Acid: Esterification improves bioavailability but diminishes target binding, suggesting a balance is needed for prodrug design .
| Parameter | Value |
|---|---|
| GHS Pictogram | Skull and Crossbones |
| Precautionary Statements | P301+P310 (If swallowed) |
Regulatory Status
Designated "For research use only" (non-GMP), with no current FDA approvals .
Future Directions
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In Vivo Pharmacokinetics: Address poor aqueous solubility (logP = 1.8) via nanoformulation or salt formation.
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Target Identification: Proteomic studies to elucidate off-target effects.
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Clinical Translation: Phase 0 microdosing trials to assess human tolerance.
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